molecular formula C13H11NO2S B8290768 4-[(2-Pyridyl)methylthio]benzoic acid

4-[(2-Pyridyl)methylthio]benzoic acid

Cat. No.: B8290768
M. Wt: 245.30 g/mol
InChI Key: QIEOQGULPHRGPD-UHFFFAOYSA-N
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Description

4-[(2-Pyridyl)methylthio]benzoic acid is a benzoic acid derivative featuring a methylthio group (–SCH₃) and a 2-pyridyl substituent.

Properties

Molecular Formula

C13H11NO2S

Molecular Weight

245.30 g/mol

IUPAC Name

4-(pyridin-2-ylmethylsulfanyl)benzoic acid

InChI

InChI=1S/C13H11NO2S/c15-13(16)10-4-6-12(7-5-10)17-9-11-3-1-2-8-14-11/h1-8H,9H2,(H,15,16)

InChI Key

QIEOQGULPHRGPD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)CSC2=CC=C(C=C2)C(=O)O

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s uniqueness arises from the synergistic effects of its substituents. Key analogs include:

Compound Substituents Key Features Reference
4-(Methylthio)benzoic acid –SCH₃ (para), –COOH – Melting point: 193–196°C; para-substitution stabilizes crystal packing.
4-(2-Pyridyl)benzoic acid 2-pyridyl (para), –COOH – Pyridyl group enhances metal coordination and solubility in polar solvents.
3-{[4-(4-Pyridyl)pyrimidin-2-yl]sulfanylmethyl}benzoic acid Pyrimidine-linked pyridyl, –SCH₂–, –COOH – Complex heterocyclic structure; potential for multi-site coordination.
2-(Methylthio)benzoic acid –SCH₃ (ortho), –COOH – Triclinic crystal system; steric hindrance alters reactivity vs. para isomer.

Structural Insights :

  • Substituent Position : Para-substituted analogs (e.g., 4-(methylthio)benzoic acid) exhibit higher thermal stability (melting point ~194°C) compared to ortho-substituted derivatives due to symmetric crystal packing .
  • Heterocyclic Moieties : The 2-pyridyl group in 4-(2-pyridyl)benzoic acid introduces π-π stacking and hydrogen-bonding capabilities, critical for supramolecular assembly .

Physical and Chemical Properties

Property 4-[(2-Pyridyl)methylthio]benzoic Acid (Predicted) 4-(Methylthio)benzoic Acid 4-(2-Pyridyl)benzoic Acid
Molecular Weight ~261 g/mol 168.21 g/mol 199.21 g/mol
Melting Point 200–210°C (estimated) 193–196°C ~220°C (analog-based)
Solubility Moderate in DMSO, methanol Low in water; soluble in DCM High in DMF, aqueous buffers
Electron Effects –SCH₃ (electron-donating), pyridyl (electron-withdrawing) –SCH₃ alters acidity (pKa ~4.5) Pyridyl increases acidity

Key Observations :

  • The electron-donating –SCH₃ group in 4-(methylthio)benzoic acid lowers the carboxylic acid’s pKa compared to unsubstituted benzoic acid (pKa ~4.2 vs. ~4.8) .
  • The pyridyl group in 4-(2-pyridyl)benzoic acid enhances acidity due to its electron-withdrawing nature, improving solubility in basic media .

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